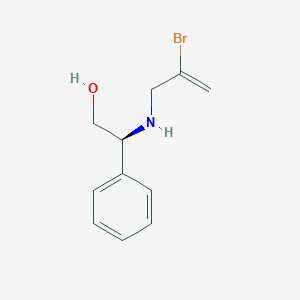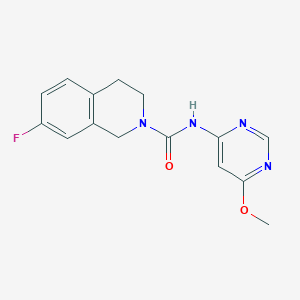
(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol, also known as BrPE, is a chiral compound that has been widely used in scientific research. This compound has been studied for its potential use as a building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol is not fully understood. However, it is believed that this compound acts as an alkylating agent, reacting with various nucleophiles in the target molecule. This reaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. Additionally, this compound has been shown to inhibit the activity of chitinase and sialidase, which are enzymes involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol in lab experiments is its high enantiomeric excess, which allows for the synthesis of chiral molecules with high stereoselectivity. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol. One potential direction is the further study of its mechanism of action, which could lead to the development of new inhibitors of enzymes and protein-protein interactions. Additionally, this compound could be used in the synthesis of new biologically active molecules, such as new antitumor agents or antifungal agents. Finally, the potential toxicity of this compound could be further investigated, which could lead to the development of safer analogs.
Méthodes De Synthèse
The synthesis of (2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol can be achieved through various methods. One of the most common methods is the reaction of (S)-2-phenylglycidol with N-bromosuccinimide in the presence of a base. This reaction yields this compound as a single diastereomer in good yield and high enantiomeric excess.
Applications De Recherche Scientifique
(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol has been extensively studied for its potential use as a building block for the synthesis of various biologically active molecules. It has been used in the synthesis of natural products, such as the antitumor agent (-)-dictyostatin, and the potent antifungal agent (+)-aspergillic acid. Additionally, this compound has been used in the synthesis of various inhibitors of enzymes, such as chitinase and sialidase.
Propriétés
IUPAC Name |
(2S)-2-(2-bromoprop-2-enylamino)-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-9(12)7-13-11(8-14)10-5-3-2-4-6-10/h2-6,11,13-14H,1,7-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEABZOASILWJG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC(CO)C1=CC=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(CN[C@H](CO)C1=CC=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![2-Phenyl-2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methylamino]ethanol](/img/structure/B7648574.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![Methyl 3-methyl-5-[1-(1-pyridin-4-ylethylamino)ethyl]furan-2-carboxylate](/img/structure/B7648616.png)

![1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)cyclohexyl]ethanone](/img/structure/B7648628.png)
![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)